molecular formula C14H12F2N2O B5328118 N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea

N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea

Cat. No. B5328118
M. Wt: 262.25 g/mol
InChI Key: LAWDKIWODJIPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea (also known as BAY 43-9006 or sorafenib) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as a treatment for renal cell carcinoma and hepatocellular carcinoma, but has since been investigated for its potential in treating other types of cancer and non-cancerous diseases.

Mechanism of Action

Sorafenib inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib inhibits the activity of the Raf/MEK/ERK pathway, which is a key signaling pathway that is involved in the growth and survival of cancer cells. Sorafenib also inhibits the activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has a variety of biochemical and physiological effects that are related to its mechanism of action. Sorafenib inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells, which leads to a reduction in tumor growth and an increase in tumor cell death. Sorafenib also inhibits the formation of new blood vessels that supply nutrients to tumors, which leads to a reduction in tumor size and a decrease in tumor metastasis.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. Sorafenib is a small molecule inhibitor that can be easily synthesized and purified, which makes it a useful tool for studying the activity of kinases in vitro. Sorafenib is also a potent inhibitor of several kinases that are involved in cancer and non-cancerous diseases, which makes it a useful tool for investigating the potential therapeutic applications of these kinases.
One limitation of sorafenib for lab experiments is that it has a complex synthesis process that requires careful control of reaction conditions and purification steps to ensure high purity and yield. Another limitation of sorafenib is that it is a relatively non-specific kinase inhibitor, which means that it may inhibit the activity of kinases that are not involved in the disease of interest.

Future Directions

There are several future directions for the study of sorafenib. One future direction is to investigate the potential therapeutic applications of sorafenib in other types of cancer and non-cancerous diseases. Another future direction is to develop more specific kinase inhibitors that target the specific kinases that are involved in the disease of interest. Finally, future research could focus on developing combination therapies that involve sorafenib and other drugs to improve the efficacy of sorafenib and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of sorafenib involves a multi-step process that begins with the reaction of 4-fluoro-2-nitroaniline with 3-fluoroaniline to form the corresponding urea. This intermediate is then subjected to a series of reactions involving cyclization, reduction, and deprotection to yield the final product. The synthesis of sorafenib is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in cancer and non-cancerous diseases. In cancer, sorafenib has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib has been approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, and is currently being investigated for its potential in treating other types of cancer such as lung cancer, breast cancer, and melanoma.
In non-cancerous diseases, sorafenib has been investigated for its potential in treating a variety of conditions such as psoriasis, rheumatoid arthritis, and pulmonary fibrosis. Sorafenib has been shown to inhibit the activity of several kinases that are involved in the inflammatory response, and has been shown to reduce inflammation in animal models of these diseases.

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWDKIWODJIPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.